molecular formula C18H20Cl2N4O B6636448 N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

Cat. No. B6636448
M. Wt: 379.3 g/mol
InChI Key: JMDPUKNARMVFJE-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that was first synthesized in the 1980s and has since been used extensively in scientific research. DPCPX is an important tool for investigating the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

DPCPX acts as a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are coupled to the inhibitory G protein, Gi. When adenosine binds to the receptor, it activates Gi, which in turn inhibits adenylate cyclase and reduces the production of cyclic AMP (cAMP). DPCPX blocks the binding of adenosine to the receptor, thereby preventing the activation of Gi and the subsequent inhibition of adenylate cyclase.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. In animal studies, DPCPX has been shown to increase neuronal excitability and enhance the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. DPCPX has also been shown to have anti-convulsant and anti-parkinsonian effects in animal models.

Advantages and Limitations for Lab Experiments

DPCPX is a highly selective antagonist of the adenosine A1 receptor and has minimal off-target effects. It is also a stable compound that can be easily synthesized and stored. However, DPCPX has limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings. Additionally, DPCPX has a relatively short half-life in vivo, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. DPCPX has been shown to increase wakefulness in animal studies, and further research is needed to investigate the potential therapeutic applications of DPCPX in sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of pain. DPCPX has been shown to have analgesic effects in animal models, and further research is needed to investigate the potential therapeutic applications of DPCPX in pain management. Finally, DPCPX may have potential applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease, and further research is needed to investigate these potential applications.

Synthesis Methods

DPCPX can be synthesized using a variety of methods, but the most common method involves the reaction of 2,4-dichlorophenethylamine with 4-pyridin-2-ylpiperazine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure DPCPX.

Scientific Research Applications

DPCPX is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are widely distributed in the brain and play an important role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. DPCPX has been used to investigate the role of adenosine A1 receptors in several neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c19-15-5-4-14(16(20)13-15)6-8-22-18(25)24-11-9-23(10-12-24)17-3-1-2-7-21-17/h1-5,7,13H,6,8-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDPUKNARMVFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

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